![molecular formula C16H15N3O3S B269578 N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide, also known as MOPSO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide acts as a buffer by maintaining a stable pH level in a solution. It can also stabilize proteins by preventing denaturation, which can occur due to changes in pH, temperature, or ionic strength. Additionally, N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide can chelate metal ions, preventing them from interfering with biochemical reactions.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide has been shown to have minimal effects on the biochemical and physiological processes in cells and organisms. It is non-toxic and does not interfere with enzyme activity or cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide in lab experiments is its ability to maintain a stable pH level, which is crucial for many biochemical assays. It is also a versatile compound that can be used in various applications. However, one limitation is that it may not be suitable for experiments that require a specific pH range outside of its buffering capacity.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide in scientific research. One potential application is in the development of drug delivery systems, where N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide can be used as a stabilizer for proteins or as a chelating agent for metal ions. It can also be used in the synthesis of metal-organic frameworks for gas storage or catalysis. Additionally, further research can be conducted to explore the potential of N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide in other fields, such as materials science or environmental remediation.
In conclusion, N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide is a versatile compound that has shown potential in various scientific research applications. Its ability to maintain a stable pH level, stabilize proteins, and chelate metal ions make it a valuable tool in biochemical assays and other experiments. Further research can be conducted to explore its potential in other fields and applications.
Synthesemethoden
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylphthalic anhydride with 4-aminobenzenesulfonamide, followed by cyclization and subsequent reaction with formaldehyde and sodium cyanoborohydride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide has been used in various scientific research applications, including as a buffer in biochemical assays, a stabilizer for proteins, and a chelating agent for metal ions. It has also been used in the synthesis of metal-organic frameworks and as a precursor for the preparation of other compounds.
Eigenschaften
Produktname |
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide |
---|---|
Molekularformel |
C16H15N3O3S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[4-(4-methyl-1-oxophthalazin-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C16H15N3O3S/c1-11-14-5-3-4-6-15(14)16(20)19(17-11)13-9-7-12(8-10-13)18-23(2,21)22/h3-10,18H,1-2H3 |
InChI-Schlüssel |
YWOIPULCLVKXRO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)NS(=O)(=O)C |
Kanonische SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.